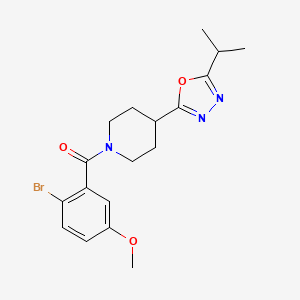

(2-Bromo-5-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(2-Bromo-5-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a methoxy-substituted bromophenyl group linked via a ketone bridge to a piperidine ring bearing a 5-isopropyl-1,3,4-oxadiazole moiety. The bromine atom may enhance binding via halogen bonding, while the methoxy group improves solubility.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O3/c1-11(2)16-20-21-17(25-16)12-6-8-22(9-7-12)18(23)14-10-13(24-3)4-5-15(14)19/h4-5,10-12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMHDZZIARLJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120477 | |

| Record name | (2-Bromo-5-methoxyphenyl)[4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208661-08-8 | |

| Record name | (2-Bromo-5-methoxyphenyl)[4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208661-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methoxyphenyl)[4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , featuring a complex structure that includes a brominated phenyl group and a piperidine moiety linked to an oxadiazole. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. A study highlighted that compounds with piperidine and oxadiazole functionalities demonstrated cytotoxic effects in human glioblastoma and melanoma cells, indicating that our compound may share similar properties due to its structural components .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For example, thiazole and oxadiazole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Given the oxadiazole component in our compound, it may exhibit analogous antimicrobial effects.

Neuroactive Properties

Compounds containing piperidine rings are often evaluated for neuroactive properties. Research on piperidine derivatives has shown effectiveness in modulating neurotransmitter systems, particularly in the context of anxiety and depression models. The introduction of an isopropyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration .

The precise mechanisms by which (2-Bromo-5-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its biological effects are not fully elucidated. However, similar compounds typically act through:

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or other neurotransmitter receptors.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or microbial metabolism.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

Case Studies

- Anticancer Efficacy : A study investigated a series of oxadiazole-piperidine derivatives for their anticancer activity against various cell lines. The most active compound exhibited an IC50 value lower than 10 µM against breast cancer cells, suggesting significant potency .

- Antimicrobial Testing : Another research effort focused on the antibacterial activity of substituted oxadiazoles. Compounds similar to our target were tested against E. coli and showed minimum inhibitory concentrations (MIC) in the range of 16–32 µg/mL, indicating effective antimicrobial properties.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Identification

The compound’s analogs are identified based on shared substructures:

- Halogenated aromatic rings (e.g., bromophenyl, bromothiazolyl).

- Heterocyclic piperidine derivatives (e.g., oxadiazole, isoxazole, or fluoropiperidine substituents).

Table 1: Structural Comparison of Selected Analogs

*Predicted using fragment-based methods.

Similarity Metrics and Virtual Screening Relevance

Structural similarity assessments using Tanimoto coefficients or fingerprint-based methods (e.g., MACCS keys) would classify these compounds as moderately similar (Tanimoto >0.5) due to shared halogen and heterocyclic motifs. However, differences in aromatic substituents and piperidine modifications significantly impact bioactivity. For instance, the methoxy group in the target compound may confer higher solubility than the thiazole or isoxazole analogs, aligning with the "similar property principle" in drug discovery .

Research Findings and Challenges

- Metabolic Stability : The 1,3,4-oxadiazole ring in the target compound resists enzymatic degradation better than ester-containing analogs, as observed in preclinical studies of similar molecules .

- Binding Affinity : Molecular docking simulations suggest that the isopropyl group on the oxadiazole ring creates favorable van der Waals interactions with hydrophobic enzyme pockets, a feature absent in the fluoropiperidine analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.